

Application Notes and Protocols for the Quantification of 4'-Isopropylacetophenone

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Compound of Interest

Compound Name: 4'-Isopropylacetophenone

Cat. No.: B1293387

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Introduction

4'-Isopropylacetophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceuticals and is also used as a fragrance and flavoring agent. Accurate and reliable quantification of **4'-isopropylacetophenone** is crucial for quality control, process monitoring, and stability testing in the pharmaceutical and chemical industries. This document provides detailed analytical methods for the quantification of **4'-isopropylacetophenone** using Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Visible (UV-Vis) Spectrophotometry.

Analytical Methodologies

A comparative summary of the analytical methods for the quantification of **4'-Isopropylacetophenone** is presented below. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput, allowing researchers to choose the most suitable technique for their specific application.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of **4'-Isopropylacetophenone** by GC-FID, HPLC-UV, and UV-Vis Spectroscopy. These values are

representative and should be validated in the user's laboratory with their specific instrumentation and sample matrices.

Table 1: GC-FID Method Performance

Parameter	Typical Value
Linearity Range	1 - 500 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

Table 2: HPLC-UV Method Performance

Parameter	Typical Value
Linearity Range	0.5 - 200 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.2 µg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

Table 3: UV-Vis Spectrophotometry Method Performance

Parameter	Typical Value
Linearity Range	2 - 25 µg/mL
Correlation Coefficient (r^2)	≥ 0.998
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Accuracy (% Recovery)	97 - 103%
Precision (% RSD)	< 3%

Experimental Protocols

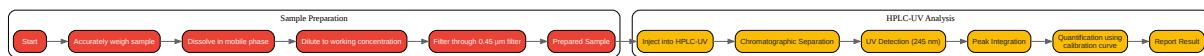
Detailed experimental protocols for each analytical technique are provided below. These protocols include sample preparation, instrument conditions, and data analysis procedures.

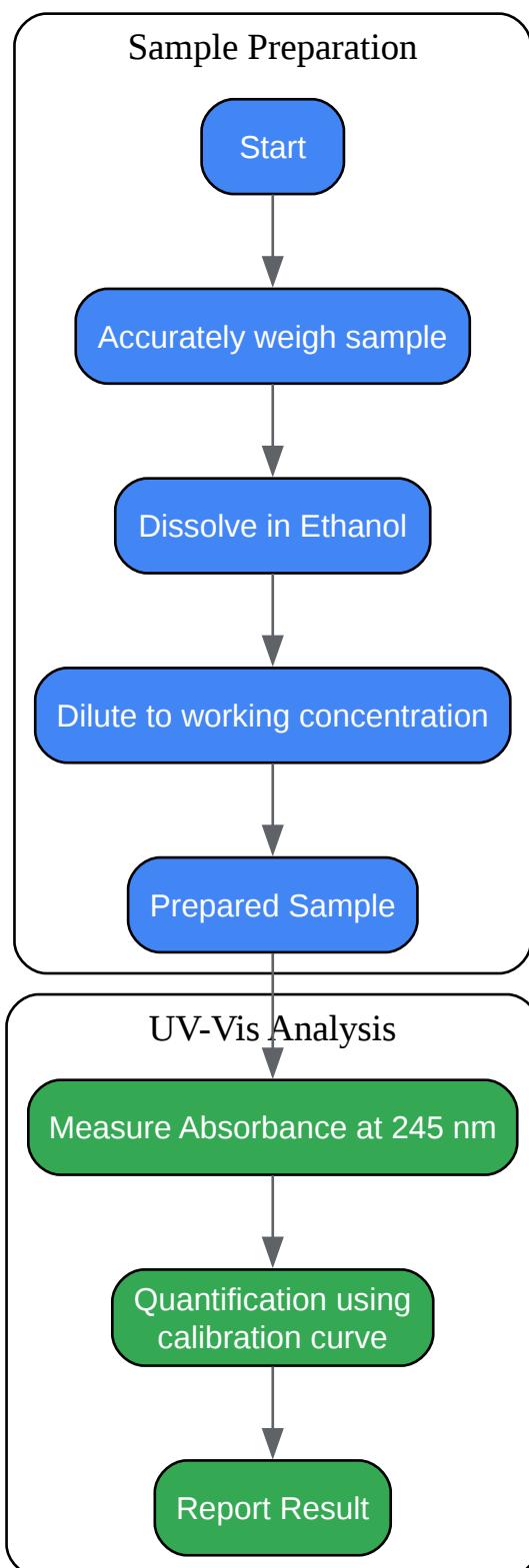
Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Principle

Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. **4'-Isopropylacetophenone** is volatilized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The eluted compound is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte.

Experimental Workflow





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